molecular formula C14H10BrN5S B14168264 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine CAS No. 862183-78-6

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine

Cat. No.: B14168264
CAS No.: 862183-78-6
M. Wt: 360.23 g/mol
InChI Key: XGJZZNARDKDONI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of benzimidazole and imidazopyridine. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of a benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Imidazopyridine Moiety: The benzimidazole derivative is then reacted with 2-bromo-3-nitropyridine under basic conditions to form the imidazopyridine structure.

    Sulfur Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine
  • 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole

Uniqueness

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives with potentially enhanced biological activities.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

862183-78-6

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H10BrN5S/c15-8-5-11-13(16-6-8)20-14(19-11)21-7-12-17-9-3-1-2-4-10(9)18-12/h1-6H,7H2,(H,17,18)(H,16,19,20)

InChI Key

XGJZZNARDKDONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=N4)Br

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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